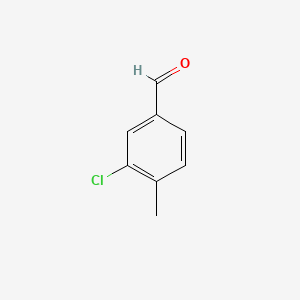

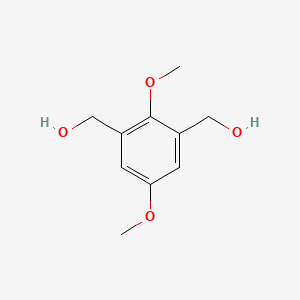

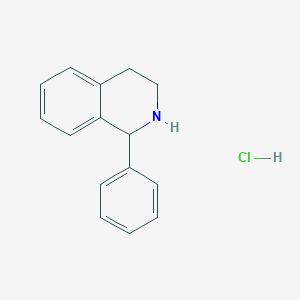

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene

Vue d'ensemble

Description

This typically includes the compound’s systematic name, its common names, and its structural formula.

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique

Energy Storage Applications

Non-aqueous Redox Flow Batteries

Derivatives of 1,4-dimethoxybenzene, similar in structure to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, have been studied for their utility as catholyte materials in non-aqueous redox flow batteries. These materials demonstrate high open-circuit potentials and excellent electrochemical reversibility. The introduction of bicyclic substitutions and ether chains has led to the development of molecules with greater solubility and superior chemical stability in the charged state, enhancing the performance of redox flow batteries (Jingjing Zhang et al., 2017).

Lithium-ion Batteries

Similarly, 1,4-dialkoxybenzene additives, related in functional groups to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, are utilized in lithium-ion batteries to prevent runaway oxidation of the electrolyte under overcharge conditions. These additives showcase a dual overcharge protection mechanism and contribute to the improvement of the solid electrolyte interphase, thereby enhancing the cell's performance and lifespan (Jingjing Zhang et al., 2018).

Material Science and Polymer Synthesis

Hyperbranched Polyether Synthesis

The melt self-condensation of derivatives structurally related to 2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene, specifically those containing hydroxyethoxy and methoxymethyl groups, has been employed in the synthesis of hyperbranched polyethers. These polyethers, synthesized via a transetherification process, have been characterized by their high molecular weight and solubility, demonstrating their potential as novel materials in various applications (M. Jayakannan & S. Ramakrishnan, 2000).

Nano-Structured Ceria Recovery

The use of N,N-bis(2-hydroxybenzyl)alkylamines, which are structurally reminiscent of the benzoxazine dimer complexes, showcases an innovative approach to recovering nano-structured ceria (CeO2) from Ce(III) complexes through thermal decomposition. This method highlights the versatility of compounds with hydroxy and methoxy functional groups in facilitating the synthesis of important inorganic nanoparticles (C. Veranitisagul et al., 2011).

Safety And Hazards

This involves examining any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.

Orientations Futures

This involves considering potential future research directions, such as new synthesis methods, new applications, or new reactions.

I hope this helps! If you have any other questions, feel free to ask.

Propriétés

IUPAC Name |

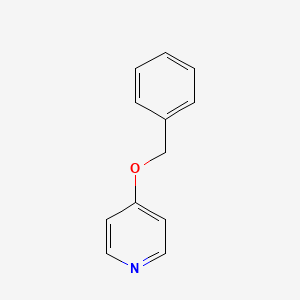

[3-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4,11-12H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEZFHUSCRNLFCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)CO)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70552905 | |

| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(hydroxymethyl)-1,4-dimethoxybenzene | |

CAS RN |

78840-04-7 | |

| Record name | (2,5-Dimethoxy-1,3-phenylene)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70552905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

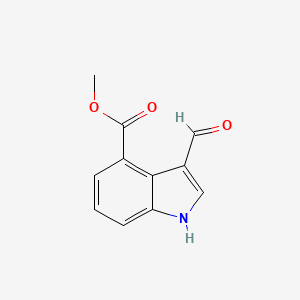

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)